4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
- **4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(ETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H35N3O6S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-(4-propan-2-ylphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C28H35N3O6S/c1-19(2)20-5-7-21(8-6-20)25-24(26(32)22-9-11-23(12-10-22)38(35,36)29(3)4)27(33)28(34)31(25)14-13-30-15-17-37-18-16-30/h5-12,19,25,32H,13-18H2,1-4H3/b26-24+ |
InChI Key |
VHWMRFRSKIQCEP-SHHOIMCASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origin of Product |
United States |
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